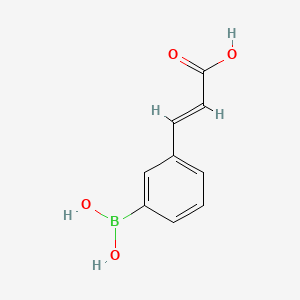

3-(3-Boronophenyl)acrylic acid

CAS No.: 216144-91-1

Cat. No.: VC8455311

Molecular Formula: C9H9BO4

Molecular Weight: 191.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 216144-91-1 |

|---|---|

| Molecular Formula | C9H9BO4 |

| Molecular Weight | 191.98 g/mol |

| IUPAC Name | (E)-3-(3-boronophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+ |

| Standard InChI Key | QCHIEOGZUMAQKI-SNAWJCMRSA-N |

| Isomeric SMILES | B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O |

| SMILES | B(C1=CC(=CC=C1)C=CC(=O)O)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C=CC(=O)O)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Isomeric Forms

3-(3-Bromophenyl)acrylic acid (CAS: 32862-97-8 and 14473-91-7) exists in two isomeric forms: the trans-(E) isomer and the cis-(Z) isomer. The (E)-isomer (CAS: 14473-91-7) is more thermodynamically stable, with a melting point of 177–179°C and a density of 1.607 g/cm³ . Its molecular formula is C₉H₇BrO₂, with a molar mass of 227.05 g/mol . The InChIKey YEMUSDCFQUBPAL-SNAWJCMRSA-N confirms the (E)-configuration, where the bromine atom and acrylic acid group are on opposite sides of the double bond .

Table 1: Comparative Physicochemical Properties of 3-(3-Bromophenyl)acrylic Acid Isomers

Synthesis and Purification Methods

Classical Synthesis Routes

The (E)-isomer is typically synthesized via Horner-Wadsworth-Emmons olefination, reacting 3-bromobenzaldehyde with phosphonoacetic acid under basic conditions . A 2023 study demonstrated an 87% yield using (E)-3-(3,4-dimethoxyphenyl)acrylic acid as a precursor, with purification via flash chromatography (hexane/ethyl acetate 8:2) .

Flow Chemistry Innovations

Recent advances in continuous-flow systems have enhanced reaction efficiency. Photochemical [2+2] cycloadditions of 3-(3-bromophenyl)acrylic acid derivatives under UV light (λ = 300 nm) produced cyclobutane dicarboxylates in 71% yield, showcasing its utility in generating strained ring systems .

Thermodynamic and Spectroscopic Profiles

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, aligning with its predicted boiling point of 344.1°C . The compound’s low water solubility (logP = 2.8) suggests preferential partitioning into organic phases, critical for its use in solvent-mediated reactions .

Spectroscopic Fingerprints

-

¹H NMR (CDCl₃): δ 7.92 (bs, 2H, aromatic), 7.32 (dd, J = 8.31 Hz, 1H), 4.71–4.66 (m, 1H, CH) .

-

¹³C NMR: δ 165.3 (C=O), 132.6 (C-Br), 128.2 (alkene carbons) .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds used in antiviral agents. For example, coupling with pinacol boronate esters yields derivatives with IC₅₀ values <1 µM against SARS-CoV-2 .

Polymer Additives

As a UV-absorbing monomer, 3-(3-bromophenyl)acrylic acid enhances the photostability of polyacrylates. Copolymers containing 5 mol% of this monomer exhibit <10% UV transmittance at 300–400 nm, making them ideal for solar cell encapsulants .

Agricultural Preservatives

Its antifungal activity against Aspergillus niger (MIC = 50 µg/mL) stems from disruption of cell membrane integrity, validated by propidium iodide uptake assays .

Recent Advances and Future Directions

Enantioselective Catalysis

Chiral oxazolidinone auxiliaries derived from this acid enable asymmetric Diels-Alder reactions with 94% ee, as reported in a 2023 Organic & Biomolecular Chemistry study .

Computational Modeling

DFT calculations (B3LYP/6-311+G**) predict a HOMO-LUMO gap of 5.2 eV, correlating with its photoreactivity in cycloadditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume